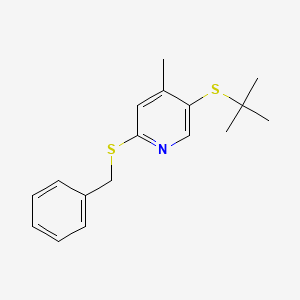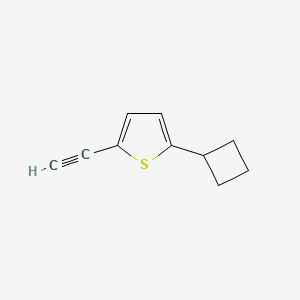
2-Cyclobutyl-5-ethynylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-5-ethynylthiophene is a heterocyclic compound that features a thiophene ring substituted with a cyclobutyl group at the 2-position and an ethynyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-5-ethynylthiophene can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the heterocyclization of appropriate substrates, such as the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often relies on scalable synthetic routes such as the Suzuki–Miyaura coupling. This method is favored due to its functional group tolerance and environmentally benign nature .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobutyl-5-ethynylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This reaction can reduce double or triple bonds to single bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyl-5-ethynylthiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclobutyl-5-ethynylthiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butylthiophene
- 2-Octylthiophene
- 2-Ethynylthiophene
Comparison
2-Cyclobutyl-5-ethynylthiophene is unique due to the presence of both a cyclobutyl group and an ethynyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H10S |
|---|---|
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
2-cyclobutyl-5-ethynylthiophene |
InChI |
InChI=1S/C10H10S/c1-2-9-6-7-10(11-9)8-4-3-5-8/h1,6-8H,3-5H2 |
InChI-Schlüssel |
XRJJHWDKMSSGLE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(S1)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


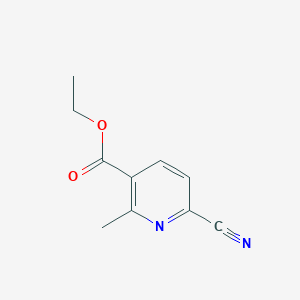
![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)
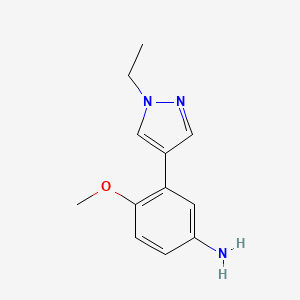
![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
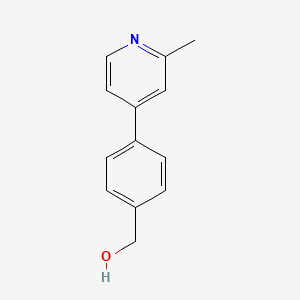
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)

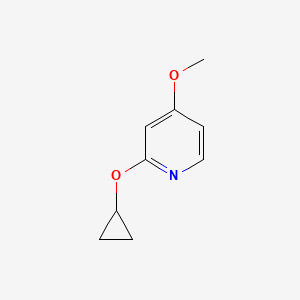
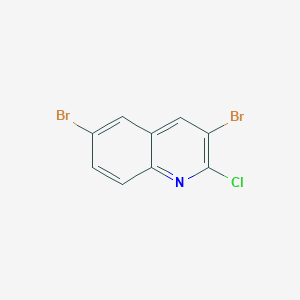
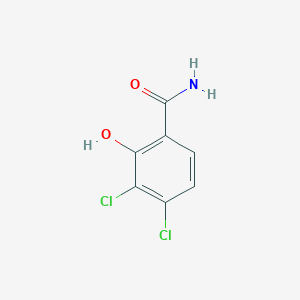
![2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)
![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)

